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Compound of Interest

Compound Name: Peramivir

Cat. No.: B1663781 Get Quote

Peramivir, a potent antiviral agent, is a neuraminidase inhibitor used in the treatment of

influenza. Its synthesis is a multi-step process involving the construction of a highly

functionalized cyclopentane core. This technical guide provides an in-depth overview of a key

synthetic route to Peramivir, detailing the experimental protocols for each step and

summarizing the quantitative data. The process begins with the readily available starting

material, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam.

Core Synthetic Pathway
The synthesis of Peramivir from Vince lactam can be accomplished through an eight-step

process. This pathway involves key transformations including the opening of the bicyclic

lactam, protection of the resulting amino group, a 1,3-dipolar cycloaddition to build the core

carbocyclic ring system with the desired stereochemistry, reductive cleavage of the resulting

isoxazolidine ring, acetylation of a newly formed amino group, guanidinylation, and final

deprotection and hydrolysis steps to yield the active pharmaceutical ingredient.[1] A notable

total yield of up to 52.7% has been reported for this process, with individual step yields ranging

from 80-95%.[1]

Diagram of the Core Synthetic Pathway
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Caption: Overall synthetic scheme for Peramivir starting from Vince Lactam.

Experimental Protocols and Intermediates
The following sections provide detailed methodologies for the key steps in the synthesis of

Peramivir.

Step 1: Ring Opening of Vince Lactam
Reaction: Vince lactam is treated with anhydrous methanol and dry hydrogen chloride gas to

induce ring opening and esterification, yielding Methyl (±)-cis-4-aminocyclopent-2-ene-1-

carboxylate hydrochloride.

Protocol: Vince lactam is dissolved in anhydrous methanol. Dry HCl gas is bubbled through

the solution at room temperature for 2 hours. The mixture is then heated to 45°C and stirred

for 1 hour. After the reaction is complete, the solvent is concentrated, and the product is

crystallized, filtered, and dried to afford a white solid.[1]

Step 2: Protection of the Amino Group
Reaction: The amino group of the cyclopentene intermediate is protected with a tert-

butoxycarbonyl (Boc) group.

Protocol: A mixture of Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride,

sodium bicarbonate (NaHCO3), and di-tert-butyl dicarbonate (Boc2O) in dichloromethane is

stirred at room temperature for 3 hours. The organic layer is then washed with water and

saturated brine, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is

evaporated to give an oily product. Recrystallization from a mixture of n-hexane and ethyl

acetate yields Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate as

white crystals.[1] This intermediate is a crucial chiral building block for the subsequent steps.

[2]

Step 3: Preparation of 2-Ethylbutyraldehyde Oxime
Reaction: 2-Ethylbutyraldehyde is converted to its corresponding oxime.
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Protocol: Hydroxylamine hydrochloride and potassium carbonate are dissolved in water. An

ethanol solution of 2-ethylbutyraldehyde is slowly added dropwise under an ice bath. The

mixture is then stirred at room temperature for 2 hours. After dilution with ice water, the

product is extracted with diethyl ether. The organic phase is washed with water and

saturated brine, dried over anhydrous Na2SO4, and concentrated to give 2-ethyl-

butyraldehyde oxime as a colorless oil.

Step 4: 1,3-Dipolar Cycloaddition
Reaction: The core cyclopentane ring with the desired stereochemistry is constructed via a

1,3-dipolar cycloaddition reaction between the N-Boc protected cyclopentene intermediate

and the in situ generated nitrile oxide from 2-ethylbutyraldehyde oxime.

Protocol: A catalytic amount of activated sodium hypochlorite is employed for this reaction,

leading to yields of 61-68%. The reaction is performed under base catalysis.

Step 5: Reductive Ring Cleavage of the Isoxazolidine
Reaction: The isoxazolidine ring of the cycloadduct is reductively cleaved to unmask a

hydroxyl group and an amino group.

Protocol: The isoxazolidine intermediate is dissolved in a mixed solvent of tetrahydrofuran

(THF) and methanol. Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is

hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. After

filtration to remove the catalyst, the filtrate is concentrated to give the product. An alternative

reducing agent, a combination of sodium borohydride (NaBH4) and nickel(II) chloride

(NiCl2), has also been reported for this transformation.

Step 6: Acetylation of the Amino Group
Reaction: The newly formed primary amino group is acetylated.

Protocol: The product from the previous step is dissolved in dichloromethane, and anhydrous

acetic anhydride is added. The reaction mixture is stirred at room temperature for 16 hours.

Water is then added, and the organic layer is separated. The aqueous phase is extracted

multiple times with dichloromethane. The combined organic phases are washed with water
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and saturated brine, dried over anhydrous Na2SO4, and the solvent is removed under

reduced pressure to yield the acetylated product as a white solid.

Step 7: Guanidinylation
Reaction: The guanidinium group, a key functionality for the antiviral activity of Peramivir, is
introduced.

Protocol: The Boc-protected amino group of the acetylated intermediate is first deprotected.

The resulting free amine is then reacted with N,N'-bis(tert-butoxycarbonyl)-S-

methylisothiourea in the presence of mercuric chloride in dimethylformamide (DMF) at room

temperature for 20 hours. The product is purified by column chromatography.

Step 8: Final Hydrolysis and Deprotection
Reaction: The methyl ester is hydrolyzed to the carboxylic acid, and the Boc protecting

groups on the guanidinyl moiety are removed.

Protocol: The protected guanidinylated intermediate is dissolved in a 1:1 mixture of THF and

ethanol, and a 1M sodium hydroxide solution is slowly added. The reaction is stirred at room

temperature for 4 hours. The organic solvent is then removed under reduced pressure. The

resulting crude product is then treated with trifluoroacetic acid and triethylsilane in

dichloromethane at room temperature for 24 hours to remove the Boc protecting groups. The

final product, Peramivir, is obtained as a white crystalline solid after recrystallization from a

methanol/water mixture.

Quantitative Data Summary
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Experimental Workflow Diagram

Step 1: Ring Opening Step 2: N-Boc Protection Step 5: Reductive Ring Cleavage Step 8: Final Steps
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Caption: Workflow for key experimental stages in the synthesis of Peramivir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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